molecular formula C22H28O11 B192187 Prim-O-glucosylcimifugin CAS No. 80681-45-4

Prim-O-glucosylcimifugin

Cat. No.: B192187
CAS No.: 80681-45-4
M. Wt: 468.4 g/mol
InChI Key: XIUVHOSBSDYXRG-UVTAEQIVSA-N
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Mechanism of Action

Target of Action

POG has been found to interact with several targets in the body. It has been shown to modulate the activity of Glutathione S-Transferases (GSTs), which play a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . It also targets ATP-Binding Cassette Transporters, which are involved in drug resistance . Additionally, POG has been found to have effects on Tendon Stem/Progenitor Cells (TSPCs), which are essential for tendon maintenance, regeneration, and repair .

Mode of Action

POG exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it modulates the activity of GSTs, leading to an increase in the accumulation of cisplatin, a chemotherapy drug, resulting in increased cell apoptosis . It also inhibits the expression of iNOS and COX-2 by regulating the JAK2/STAT3 signaling pathway .

Biochemical Pathways

The action of POG affects several biochemical pathways. It has been found to target additional 125 targets with functions of MAPK signaling pathway, proteoglycans in cancer, pathways in cancer, bladder cancer, colorectal cancer, serotonergic synapse and natural killer cell-mediated cytotoxicity . The depression of inflammation by MAPK signaling pathway might be the core mechanism for POG to treat respiratory tract infections .

Pharmacokinetics

The pharmacokinetics of POG involve its metabolism and distribution in the body. Major metabolic pathways of POG were found to be hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . In addition to these metabolic reactions, methylation, hydrogenation, glycosylation, isomerization, sulfation, and other S-conjunctions were found in POG for the first time . These metabolic processes can affect the bioavailability of POG, influencing its therapeutic effects.

Result of Action

The action of POG results in several molecular and cellular effects. It has been found to increase the accumulation of intracellular cisplatin, resulting in lower cell viability . In addition, the activities and expressions of ATP-binding cassette transporters and GSTs were down-regulated in the presence of POG . Furthermore, POG could ameliorate TPSC senescent phenotypes caused by long-term passage and natural aging in rats and humans, as well as restore the self-renewal and proliferative capacities and tenogenic potential of aged TSPCs .

Action Environment

The action of POG can be influenced by various environmental factors. For instance, the aging process can affect the action of POG, as it has been found to ameliorate aging-impaired endogenous tendon regeneration by rejuvenating senescent tendon stem/progenitor cells . This suggests that the efficacy and stability of POG can be influenced by factors such as age and the physiological environment within the body.

Properties

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVHOSBSDYXRG-UVTAEQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554764
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80681-45-4
Record name prim-O-Glucosylcimifugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80681-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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